molecular formula C14H19N5 B12636680 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole CAS No. 920748-24-9

2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole

Cat. No.: B12636680
CAS No.: 920748-24-9
M. Wt: 257.33 g/mol
InChI Key: HLXGPNQXWSKPNL-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a complex organic compound with a unique structure that combines a tetrazole ring with a pyrrolidine and a phenylpropan-2-yl group

Properties

CAS No.

920748-24-9

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

2-(2-phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]tetrazole

InChI

InChI=1S/C14H19N5/c1-14(2,11-7-4-3-5-8-11)19-17-13(16-18-19)12-9-6-10-15-12/h3-5,7-8,12,15H,6,9-10H2,1-2H3/t12-/m1/s1

InChI Key

HLXGPNQXWSKPNL-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1)N2N=C(N=N2)[C@H]3CCCN3

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3CCCN3

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole typically involves multiple steps. One common method includes the use of transaminases for the synthesis of enantiopure drug-like compounds starting from prochiral ketones . The reaction conditions often involve immobilized whole-cell biocatalysts with specific transaminase activity, leading to high conversion rates and enantiomeric excess.

Chemical Reactions Analysis

2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be used as a mechanistic probe for the heterolytic versus homolytic O–O bond cleavage of tert-alkyl hydroperoxide by iron (III) porphyrin complexes . The reaction conditions, such as pH and the nature of the porphyrin and axial ligands, significantly influence the reaction pathway.

Mechanism of Action

The mechanism of action of 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. For example, it can act as a mechanistic probe in the study of O–O bond cleavage by iron (III) porphyrin complexes, where the bond is cleaved both heterolytically and homolytically depending on the reaction conditions .

Comparison with Similar Compounds

2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can be compared with similar compounds such as 2-Phenyl-1-propanol and 2,4-Bis(2-phenylpropan-2-yl)phenol . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of a tetrazole ring with a pyrrolidine and a phenylpropan-2-yl group, which imparts distinct chemical properties and reactivity.

Biological Activity

The compound 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4C_{13}H_{18}N_{4} with a molecular weight of approximately 246.31 g/mol . The compound features a tetrazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that enhances its pharmacological profile.

Antifungal Activity

Recent studies have highlighted the antifungal properties of tetrazole derivatives, including the compound . Research indicates that these derivatives exhibit significant activity against Candida albicans , a common opportunistic fungal pathogen.

  • Mechanism of Action :
    • The antifungal activity is primarily attributed to the ability of the compound to disrupt fungal cell membranes, leading to necrotic cell death. Flow cytometry analyses have shown that treatment with this compound results in mitochondrial damage and reduced adhesion to host cells at concentrations around 46.05 μM .
    • In vivo studies using Galleria mellonella models demonstrated that the compound effectively attenuates virulence in disseminated candidiasis, showcasing its potential as a therapeutic agent .

Antimicrobial Activity

In addition to antifungal effects, tetrazole derivatives have shown promising antimicrobial properties against various bacterial strains. The presence of the pyrrolidine scaffold enhances the solubility and bioavailability of these compounds, making them suitable candidates for further development.

Study 1: Synthesis and Evaluation of Antifungal Activity

A study synthesized several tetrazole derivatives bearing pyrrolidine scaffolds and evaluated their antifungal activity against C. albicans . The leading compounds demonstrated low toxicity against mammalian cells while effectively inhibiting biofilm formation .

CompoundIC50 (μM)Toxicity (Vero Cells)In Vivo Efficacy
3aC46.05LowEffective
3aD50.00LowModerate

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism by which these tetrazole derivatives exert their antifungal effects. The study utilized advanced imaging techniques to observe how the compounds interact with fungal membranes, confirming their role in inducing oxidative stress without significant reactive oxygen species (ROS) production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.